molecular formula C20H31N7O3 B2662069 3,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-7-pentyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 923510-05-8

3,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-7-pentyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione

Cat. No.: B2662069
CAS No.: 923510-05-8
M. Wt: 417.514
InChI Key: HKOAUHKUUHLRLL-UHFFFAOYSA-N
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Description

3,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-7-pentyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is a complex organic compound with a unique structure that includes a triazino-purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-7-pentyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-7-pentyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-7-pentyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials.

Mechanism of Action

The mechanism by which 3,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-7-pentyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-7-pentyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione lies in its specific combination of functional groups and the triazino-purine core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,9-dimethyl-1-(2-morpholin-4-ylethyl)-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N7O3/c1-4-5-6-7-25-18(28)16-17(23(3)20(25)29)21-19-26(16)14-15(2)22-27(19)9-8-24-10-12-30-13-11-24/h4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOAUHKUUHLRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2CC(=NN3CCN4CCOCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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